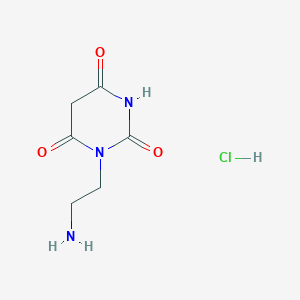
5-formyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)benzonitrile
Overview
Description
5-Formyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)benzonitrile, or 5FNT, is an organic compound with a unique chemical structure. It is a colorless solid that is soluble in organic solvents and has a melting point of 85°C. 5FNT has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of certain enzymes. In addition, 5FNT has been studied for its potential use as an anti-cancer agent and as a drug for the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5FNT is not fully understood. However, it has been proposed that 5FNT binds to certain enzymes, which results in the inhibition of their activity. In addition, 5FNT has been shown to interact with certain proteins, which may lead to the inhibition of their activity as well.
Biochemical and Physiological Effects
5FNT has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 5FNT has been shown to inhibit the activity of certain enzymes, which could potentially lead to the inhibition of certain biochemical pathways. In addition, 5FNT has been shown to interact with certain proteins, which could potentially lead to the inhibition of certain physiological processes.
Advantages and Limitations for Lab Experiments
The use of 5FNT in laboratory experiments has several advantages. 5FNT is relatively stable, and is soluble in many organic solvents, which makes it easy to work with. In addition, 5FNT is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 5FNT in laboratory experiments. 5FNT is toxic and should be handled with care, and its mechanism of action is not fully understood, which could limit its usefulness in certain experiments.
Future Directions
The potential applications of 5FNT are vast, and there are many future directions that could be explored. These include further research into the mechanism of action of 5FNT, as well as studies into its potential use as an anti-cancer agent and as a drug for the treatment of certain diseases. In addition, further research could be conducted into the use of 5FNT in organic synthesis and as a catalyst in organic reactions. Finally, further research could be conducted into the potential toxicity of 5FNT and its potential interactions with other compounds.
Scientific Research Applications
5FNT has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of certain enzymes. In addition, 5FNT has been studied for its potential use as an anti-cancer agent and as a drug for the treatment of certain diseases.
properties
IUPAC Name |
5-formyl-2-(3-nitro-1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O3/c11-4-8-3-7(5-16)1-2-9(8)14-6-12-10(13-14)15(17)18/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIELDPKNDLUSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)N2C=NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














